7-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline
Overview
Description
7-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline is a quinoline derivative known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group at the 7th position, a hydroxy group at the 4th position, a methyl group at the 6th position, and a trifluoromethyl group at the 2nd position on the quinoline ring. The molecular formula of this compound is C11H7ClF3NO, and it has a molecular weight of 261.63 g/mol .
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities . For instance, some quinoline derivatives have shown potency towards the reverse transcriptase enzyme .
Mode of Action
It has been suggested that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency towards reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Quinoline derivatives have been known to interact with various biochemical pathways, depending on their specific structures and functional groups .
Result of Action
The general effects of quinoline derivatives can range from antimicrobial to anticancer activities, depending on their specific structures and functional groups .
Biochemical Analysis
Biochemical Properties
7-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the expression of specific genes involved in cell growth and apoptosis, thereby affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects various cellular processes. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular behavior, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can lead to changes in cellular energy production and overall metabolic health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization affects its ability to interact with target biomolecules and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxyquinoline derivatives with chloro and trifluoromethyl substituents under specific conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The chloro group can be reduced to form dechlorinated products.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation products include quinone derivatives.
- Reduction products include dechlorinated quinolines.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
7-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of materials with specific chemical properties, such as dyes and pigments
Comparison with Similar Compounds
7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline: Lacks the methyl group at the 6th position.
6-Methyl-4-hydroxy-2-(trifluoromethyl)quinoline: Lacks the chloro group at the 7th position.
4-Hydroxy-2-(trifluoromethyl)quinoline: Lacks both the chloro and methyl groups.
Uniqueness: 7-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chloro, hydroxy, methyl, and trifluoromethyl groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
7-chloro-6-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c1-5-2-6-8(3-7(5)12)16-10(4-9(6)17)11(13,14)15/h2-4H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBAWZTYXIOMDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)NC(=CC2=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601226265 | |
Record name | 7-Chloro-6-methyl-2-(trifluoromethyl)-4-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601226265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503315-80-8 | |
Record name | 7-Chloro-6-methyl-2-(trifluoromethyl)-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503315-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-6-methyl-2-(trifluoromethyl)-4-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601226265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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